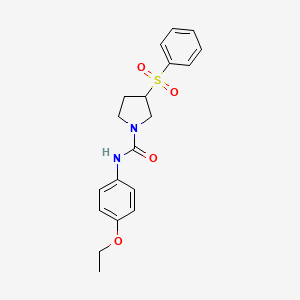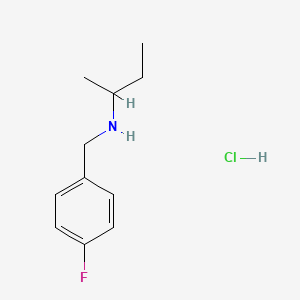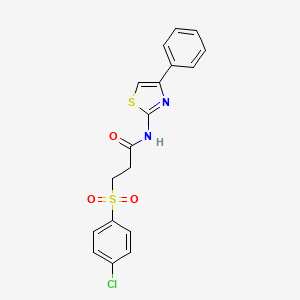
4-(Tert-butoxycarbonylamino)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tert-butoxycarbonylamino)picolinic acid is a chemical compound with the molecular formula C₁₂H₁₆N₂O₄. It is a derivative of picolinic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and medicinal chemistry due to its unique properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butoxycarbonylamino)picolinic acid typically involves the protection of the amino group of picolinic acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of picolinic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions: 4-(Tert-butoxycarbonylamino)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under acidic conditions to yield the free amino derivative.
Oxidation and Reduction: The picolinic acid moiety can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products:
Deprotection: Removal of the Boc group yields 4-aminopicolinic acid.
Oxidation: Formation of picolinic acid N-oxide.
Reduction: Formation of dihydropyridine derivatives.
科学的研究の応用
4-(Tert-butoxycarbonylamino)picolinic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Tert-butoxycarbonylamino)picolinic acid involves its interaction with various molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amino group can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing enzyme activity or receptor binding .
類似化合物との比較
4-Aminopicolinic acid: Lacks the Boc protection, making it more reactive but less stable.
4-(Methoxycarbonylamino)picolinic acid: Similar structure but with a methoxycarbonyl group instead of a Boc group, affecting its reactivity and solubility.
Uniqueness: 4-(Tert-butoxycarbonylamino)picolinic acid is unique due to its Boc protection, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and drug development .
特性
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-7-4-5-12-8(6-7)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNGMBRXAOOPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159981-87-9 |
Source


|
| Record name | 4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2684212.png)
![4-(5-Chloropyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2684216.png)
![2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2684217.png)





![7-chloro-2-(2,3-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B2684226.png)

![2-(benzylsulfanyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2684228.png)
![N-([2,3'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2684229.png)
![N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-imidazole-4-carboxamide](/img/structure/B2684230.png)
![ethyl 2-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2684234.png)
